

Myricetin: In Vitro Antioxidant Capacity Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Myricetin, a naturally occurring flavonoid found in various fruits, vegetables, and medicinal plants, is a potent antioxidant. Its ability to scavenge free radicals contributes to its potential therapeutic effects, including anti-inflammatory, anticancer, and cardioprotective properties. This document provides detailed application notes and standardized protocols for evaluating the in vitro antioxidant capacity of **myricetin** using two widely accepted assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Principle of the Assays

Both DPPH and ABTS assays are based on the principle of electron or hydrogen atom transfer from an antioxidant to a stable radical, leading to a measurable color change. In the DPPH assay, the deep violet color of the DPPH radical solution is reduced to a pale yellow upon reaction with an antioxidant. Similarly, the blue-green ABTS radical cation is decolorized in the presence of an antioxidant. The extent of color change is proportional to the antioxidant capacity of the substance being tested.

Quantitative Data Summary



The antioxidant capacity of **myricetin** is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the initial radicals. The following table summarizes the reported IC50 values for **myricetin** in DPPH and ABTS assays from various studies.

Assay	IC50 Value (µg/mL)	IC50 Value (μM)	Reference
DPPH	4.68	14.7	[1]
DPPH	4.50	14.1	[2]
ABTS	16.78	52.7	[1]

Note: The IC50 values can vary depending on the specific experimental conditions, such as solvent, pH, and incubation time.

Experimental Protocols DPPH Radical Scavenging Assay

This protocol outlines the procedure for determining the DPPH radical scavenging activity of **myricetin**.

Materials and Reagents:

- Myricetin standard
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol (analytical grade)
- 96-well microplate
- Microplate reader

Procedure:

• Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle and store it at 4°C.



- Preparation of Myricetin Standard Solutions: Prepare a stock solution of myricetin in methanol. From the stock solution, prepare a series of dilutions to obtain different concentrations of myricetin (e.g., 2, 4, 6, 8, 10, 12, 14, and 16 μg/mL).[3]
- Assay Procedure:
 - In a 96-well microplate, add 100 μL of each myricetin standard dilution to different wells.
 - Add 100 μL of the DPPH solution to each well.
 - For the blank control, add 100 μL of methanol instead of the myricetin solution.
 - Shake the plate gently and incubate it in the dark at room temperature for 30 minutes.[4]
- Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
- Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

- A control is the absorbance of the control (DPPH solution without myricetin).
- A sample is the absorbance of the sample (DPPH solution with **myricetin**).
- IC50 Determination: Plot the percentage of scavenging activity against the concentration of myricetin to determine the IC50 value.

ABTS Radical Cation Decolorization Assay

This protocol describes the procedure for determining the ABTS radical scavenging activity of **myricetin**.

Materials and Reagents:

- Myricetin standard
- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt



- · Potassium persulfate
- Methanol or Ethanol (analytical grade)
- · Phosphate-buffered saline (PBS) or water
- 96-well microplate
- Microplate reader

Procedure:

- Preparation of ABTS Radical Cation (ABTS•+) Solution:
 - Prepare a 7 mM aqueous solution of ABTS.
 - Prepare a 2.45 mM aqueous solution of potassium persulfate.
 - Mix the two solutions in a 1:1 (v/v) ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
- Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
- Preparation of Myricetin Standard Solutions: Prepare a stock solution of myricetin in methanol or ethanol. From the stock solution, prepare a series of dilutions to obtain different concentrations of myricetin.
- Assay Procedure:
 - In a 96-well microplate, add a small volume (e.g., 10 μL) of each myricetin standard dilution to different wells.
 - Add a larger volume (e.g., 190 μL) of the diluted ABTS•+ solution to each well.
 - For the blank control, add the same volume of the solvent used for the myricetin solutions instead of the myricetin solution.



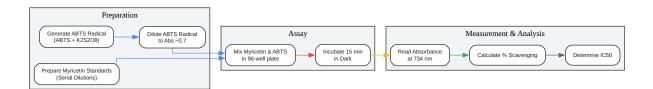
- Shake the plate and incubate it in the dark at room temperature for 15 minutes.
- Measurement: Measure the absorbance of the solutions at 734 nm using a microplate reader.
- Calculation of Scavenging Activity: The percentage of ABTS radical scavenging activity is calculated using the following formula:

Where:

- A control is the absorbance of the control (ABTS•+ solution without myricetin).
- A sample is the absorbance of the sample (ABTS•+ solution with myricetin).
- IC50 Determination: Plot the percentage of scavenging activity against the concentration of myricetin to determine the IC50 value.

Visualized Experimental Workflows







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